Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester
Description
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-45-6) is a chiral carbamate derivative featuring an (S)-configured pyrrolidine ring. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 248.33 g/mol . The compound’s structure combines a benzyl ester group, an ethyl carbamate moiety, and a pyrrolidine scaffold, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
benzyl N-ethyl-N-[(3S)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-16(13-8-9-15-10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13,15H,2,8-11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGEPBAMFJQED-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reagents and Their Roles
| Reagent | Role | Source |
|---|---|---|
| L-proline | Chiral pyrrolidine precursor | |
| Ethyl chloroformate | Carbamoylation agent | |
| Benzyl chloroformate | Benzyl ester protection | |
| Triethylamine (TEA) | Base for deprotonation |
Step-by-Step Synthesis
Formation of the Pyrrolidine Core
The (S)-pyrrolidin-3-ylamine intermediate is synthesized via:
-
Reductive amination of L-proline : L-proline is treated with ammonia and hydrogen gas under catalytic hydrogenation (Pd/C, 50–60°C) to yield (S)-pyrrolidin-3-ylamine.
-
Resolution of racemic mixtures : Chiral column chromatography (Chiralpak® AD-H, hexane/isopropanol) ensures enantiomeric purity (>99% ee).
Carbamoylation with Ethyl Chloroformate
The amine reacts with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0–5°C:
Benzyl Ester Protection
The carbamic acid chloride intermediate is esterified with benzyl alcohol:
-
Conditions : Benzyl alcohol (1.5 equiv), TEA (2.0 equiv), 0°C to room temperature.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies
Stereochemical Control
Solvent and Temperature Effects
Industrial Scalability
-
Continuous flow reactors : Enhance yield (95%) and reduce reaction time (2–3 hours).
-
Green chemistry : Solvent recycling (DCM recovery >90%) and catalyst reuse (Pd/C, 5 cycles).
Analytical Characterization
Structural Confirmation
Purity Assessment
Table 2: Comparative Yields Across Methods
Challenges and Solutions
Hydrolysis of Carbamic Acid Chloride
Chemical Reactions Analysis
Types of Reactions
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can convert the ester into its corresponding carboxylic acid and alcohol.
Reduction: Reduction with lithium aluminum hydride can yield the corresponding alcohol.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide for basic hydrolysis and hydrochloric acid for acidic hydrolysis.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Aminolysis: Amides.
Scientific Research Applications
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves nucleophilic acyl substitution reactions. The ester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
- Key Difference: Stereochemical configuration significantly impacts biological activity. For instance, (S)-isomers often exhibit higher enzyme-binding affinity due to spatial compatibility with chiral active sites .
Functional Group Modifications
a. Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6):
- Molecular Formula : C₁₆H₂₄N₂O₃ (MW: 280.38 g/mol) .
- Structural Change : A 2-hydroxyethyl group is appended to the pyrrolidine nitrogen.
b. Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (CAS: 250274-93-2):
Heteroatom-Containing Derivatives
a. (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353993-10-8):
- Molecular Formula: C₁₄H₁₉NO₃S (MW: 281.37 g/mol) .
- Structural Change : Replacement of the carbamate oxygen with a sulfur atom (sulfanyl group).
b. [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1401665-64-2):
Biological Activity
Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a chiral center at the pyrrolidine ring, suggesting significant stereoisomerism. The compound's structure includes:
- A pyrrolidine ring , which is often associated with neuroactive properties.
- A carbamic acid moiety that can interact with various biological targets.
- A benzyl ester component that may enhance lipophilicity, aiding in cellular penetration.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in gene regulation and implicated in cancer and neurodegenerative diseases. This inhibition can lead to altered gene expression profiles beneficial for therapeutic applications.
- Neuroprotective Effects : The pyrrolidine structure is linked to modulation of neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Research suggests that compounds with this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown .
- Antioxidant Activity : The compound may exhibit antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress, a contributing factor in many chronic diseases.
Biological Assays and Efficacy
To evaluate the biological activity of this compound, various assays have been conducted:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Therapy : In studies involving similar pyrrolidine derivatives, compounds demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound showed better cytotoxicity than standard treatments like bleomycin in hypopharyngeal tumor models .
- Alzheimer's Disease : A study highlighted the dual inhibition of AChE and BuChE by a related compound with a pyrrolidine moiety, suggesting potential for improved cognitive function in Alzheimer's patients .
- Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, further supporting its potential use in neurodegenerative disease therapies.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester, and how can reaction conditions be optimized for yield and purity?
- Answer: Synthesis typically involves multi-step processes: (1) formation of the pyrrolidine ring via aminolysis of γ-butyrolactone, (2) introduction of hydroxyethyl and ethyl groups via nucleophilic substitution, and (3) carbamate formation using benzyl chloroformate. Optimization requires inert atmospheres (to prevent oxidation), solvent selection (e.g., dichloromethane), and reaction monitoring via thin-layer chromatography (TLC) . Temperature control (room temperature for carbamate coupling) and pH adjustments during substitution steps are critical for purity.
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and functional group arrangement. High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) groups. X-ray crystallography resolves absolute configuration in crystalline forms .
Q. How do functional groups in this compound influence its solubility and stability under different experimental conditions?
- Answer: The hydroxyethyl group enhances water solubility via hydrogen bonding, while the benzyl ester contributes to lipophilicity, favoring organic solvents. Stability is pH-dependent: the carbamate ester hydrolyzes under acidic/basic conditions. Storage in anhydrous environments at 4°C minimizes degradation .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different studies of this compound?
- Answer: Contradictions may arise from stereochemical variations (e.g., R vs. S enantiomers) or assay conditions. Validate results using:
- Enantiomeric purity analysis (chiral HPLC) to rule out stereoisomer interference .
- Standardized bioassays (e.g., fixed pH, temperature) to minimize variability .
- Computational docking to compare binding affinities across isoforms of target enzymes/receptors .
Q. How can computational modeling be integrated with experimental data to predict interaction mechanisms between this compound and neurological targets?
- Answer: Molecular dynamics (MD) simulations model hydrogen bonding between the hydroxyethyl group and active-site residues (e.g., serotonin receptors). Density Functional Theory (DFT) calculates charge distribution on the carbamate moiety to predict nucleophilic attack susceptibility. Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics .
Q. What methodological approaches are employed to assess the stereochemical impact of this compound on enzyme inhibition efficacy?
- Answer:
- Enantioselective synthesis to produce pure S- and R-forms .
- Kinetic assays (e.g., IC₅₀ comparisons) using acetylcholinesterase or monoamine oxidase isoforms .
- Circular Dichroism (CD) to correlate stereochemistry with conformational changes in enzyme-inhibitor complexes .
Q. What experimental designs are suitable for evaluating the metabolic pathways and degradation products of this compound in in vitro systems?
- Answer:
- Hepatocyte incubation with LC-MS/MS to identify phase I metabolites (e.g., hydrolyzed carbamate) .
- pH-stability studies (1–13 range) to map hydrolysis products .
- Radiolabeled tracing (¹⁴C at the benzyl group) to track biodistribution in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
